molecular formula C15H22O2 B1669339 Curcumenol CAS No. 19431-84-6

Curcumenol

Cat. No.: B1669339
CAS No.: 19431-84-6
M. Wt: 234.33 g/mol
InChI Key: ISFMXVMWEWLJGJ-UHFFFAOYSA-N
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Description

Curcumenol is a bioactive sesquiterpenoid compound found in the essential oil of the rhizomes of Curcuma wenyujin, a member of the Zingiberaceae family. This compound has been traditionally used in Chinese medicine for its various therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects .

Mechanism of Action

Curcumenol, also known as “6H-3a,6-Epoxyazulen-6-ol, 1,2,3,4,5,8a-hexahydro-3,8-dimethyl-5-(1-methylethylidene)-, (3S-(3-alpha,3a-alpha,6-alpha,8a-beta))-”, is a bioactive component extracted from the rhizomes of Curcumae rhizoma . It has been recognized for its various pharmacological activities .

Target of Action

This compound primarily targets the insulin-like factor-1 receptor (IGF-1R) and the p38 mitogen-activated protein kinase (MAPK) . IGF-1R plays a crucial role in cell proliferation and survival, while MAPK is involved in cellular responses to a diverse array of stimuli and regulates various cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .

Mode of Action

This compound inhibits cell proliferation and promotes apoptosis in a dose- and time-dependent manner by suppressing IGF-1R expression and increasing MAPK phosphorylation . This leads to a cascade reaction that inhibits the CREB survival pathway, thereby triggering Bax/Bcl-2 and poly (ADP-ribose) polymerase 1 (PARP-1) apoptosis signaling .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the IGF-1R and MAPK pathways . By suppressing IGF-1R and activating MAPK, this compound triggers a series of biochemical reactions that lead to apoptosis, or programmed cell death . This has significant implications for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and the induction of apoptosis . By targeting key cellular receptors and enzymes, this compound can effectively disrupt the normal cell cycle, leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the content of this compound in Curcuma wenyujin can be affected by various factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Curcumenol can be extracted from the rhizomes of Curcuma wenyujin using several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction using methods like steam distillation or pressurized liquid extraction, followed by purification processes such as column chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Curcumenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Curcumenol has a wide range of scientific research applications:

Comparison with Similar Compounds

Curcumenol is compared with other sesquiterpenoids such as curcumol, curdione, and germacrone:

This compound stands out due to its unique combination of bioactivities and its potential for therapeutic applications in various diseases.

Properties

IUPAC Name

2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFMXVMWEWLJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Curcumenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19431-84-6
Record name Curcumenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

118.5 - 119.5 °C
Record name Curcumenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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